molecular formula C6H19N2O4PS B14501103 Phosphorothioic acid, S-(2-((3-methylaminopropyl)amino)ethyl) ester, hydrate CAS No. 63980-94-9

Phosphorothioic acid, S-(2-((3-methylaminopropyl)amino)ethyl) ester, hydrate

Cat. No.: B14501103
CAS No.: 63980-94-9
M. Wt: 246.27 g/mol
InChI Key: CRQCPVNYRRBQTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphorothioic acid, S-(2-((3-methylaminopropyl)amino)ethyl) ester, hydrate is a chemical compound with the molecular formula C6H17N2O3PS·H2O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phosphorothioic acid moiety and a methylaminopropylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphorothioic acid, S-(2-((3-methylaminopropyl)amino)ethyl) ester, hydrate involves several steps. One common method includes the reaction of 3-methylaminopropylamine with ethylene oxide to form N-(2-hydroxyethyl)-3-methylaminopropylamine. This intermediate is then reacted with phosphorothioic acid to yield the final product. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include purification steps such as crystallization or distillation to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Phosphorothioic acid, S-(2-((3-methylaminopropyl)amino)ethyl) ester, hydrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to thiols or other reduced forms.

    Substitution: It can participate in substitution reactions where the phosphorothioic acid moiety is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Phosphorothioic acid, S-(2-((3-methylaminopropyl)amino)ethyl) ester, hydrate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a protective agent against certain types of cellular damage.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which Phosphorothioic acid, S-(2-((3-methylaminopropyl)amino)ethyl) ester, hydrate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phosphorothioic acid moiety can interact with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound may participate in signaling pathways, affecting cellular processes.

Comparison with Similar Compounds

Phosphorothioic acid, S-(2-((3-methylaminopropyl)amino)ethyl) ester, hydrate can be compared with other similar compounds, such as:

    Phosphorothioic acid, S-(2-((3-aminopropyl)amino)ethyl) ester: This compound has a similar structure but lacks the methyl group on the amino moiety.

    Phosphorothioic acid, S-(2-((3-dimethylaminopropyl)amino)ethyl) ester: This compound has an additional methyl group on the amino moiety, which may affect its reactivity and interactions.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

63980-94-9

Molecular Formula

C6H19N2O4PS

Molecular Weight

246.27 g/mol

IUPAC Name

2-[3-(methylamino)propylamino]ethylsulfanylphosphonic acid;hydrate

InChI

InChI=1S/C6H17N2O3PS.H2O/c1-7-3-2-4-8-5-6-13-12(9,10)11;/h7-8H,2-6H2,1H3,(H2,9,10,11);1H2

InChI Key

CRQCPVNYRRBQTD-UHFFFAOYSA-N

Canonical SMILES

CNCCCNCCSP(=O)(O)O.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.